molecular formula C8H9BrClNO B12969818 (S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol

(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol

Cat. No.: B12969818
M. Wt: 250.52 g/mol
InChI Key: UNPVIFJKIFEUKM-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol is a chiral β-amino alcohol derivative featuring a substituted phenyl ring with bromine and chlorine substituents at the 5- and 2-positions, respectively. Its molecular formula is C₈H₉BrClNO, with a molecular weight of 265.52 g/mol.

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

(2S)-2-amino-2-(5-bromo-2-chlorophenyl)ethanol

InChI

InChI=1S/C8H9BrClNO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1

InChI Key

UNPVIFJKIFEUKM-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@@H](CO)N)Cl

Canonical SMILES

C1=CC(=C(C=C1Br)C(CO)N)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromo-2-chlorobenzoic Acid

A critical intermediate for the target compound is 5-bromo-2-chlorobenzoic acid, which can be prepared by selective monobromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in a sulfuric acid medium. The process is enhanced by adding sulfur-containing reducing catalysts such as sodium sulfide or sodium sulfite to inhibit formation of undesired isomers like 4-bromo-2-chlorobenzoic acid.

Key reaction conditions and outcomes:

Parameter Details
Starting material 2-Chlorobenzoic acid
Brominating agent N-Bromosuccinimide (NBS)
Catalyst Sodium sulfide, sodium sulfite, or potassium sulfide
Solvent Concentrated sulfuric acid
Temperature 10–50 °C
Reaction time 10–120 minutes
Purification Recrystallization from water, methanol, ethanol, acetic acid, or isopropanol
Yield ~85%
Purity (HPLC) >99.5%

This method provides a high-purity product with minimal impurities and is cost-effective due to inexpensive raw materials and simple processing steps.

Introduction of the Amino and Hydroxyl Groups

General Synthetic Routes

The amino alcohol moiety in (S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol can be introduced by:

  • Reduction of the corresponding nitro alcohol intermediate
  • Reaction of halogenated benzaldehydes with nitromethane followed by reduction
  • Asymmetric synthesis using chiral catalysts or resolution techniques to obtain the (S)-enantiomer

For example, a common approach for related compounds involves catalytic hydrogenation of 2-nitro-2-(halophenyl)ethanol using hydrogen gas and palladium on carbon (Pd/C) catalyst to reduce the nitro group to an amino group while preserving the hydroxyl functionality.

Specific Synthesis of this compound

While detailed stepwise procedures for this exact compound are limited in open literature, the synthesis typically follows:

The presence of bromine and chlorine substituents requires careful control of reaction conditions to avoid dehalogenation or side reactions.

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Monobromination NBS, sulfuric acid, sodium sulfide/sulfite High regioselectivity, >99.5% purity
Nitroaldol reaction 5-bromo-2-chlorobenzaldehyde, nitromethane, base (e.g., NaOH) Forms nitro alcohol intermediate
Reduction H2 gas, Pd/C catalyst, room temperature Converts nitro to amino group
Resolution/Asymmetric synthesis Chiral catalysts or chromatographic methods Obtains (S)-enantiomer

Research Findings and Analysis

  • The use of sulfur-containing catalysts in the bromination step significantly improves regioselectivity and reduces impurities, which is critical for downstream synthesis steps.
  • Catalytic hydrogenation is the preferred method for nitro group reduction due to mild conditions and high selectivity, preserving halogen substituents.
  • The stereoselective synthesis or resolution of the amino alcohol is essential to obtain the biologically active (S)-enantiomer, which influences binding affinity in medicinal applications.
  • The halogen substituents (Br and Cl) on the phenyl ring enhance the compound's chemical stability and biological activity, making the synthetic route's preservation of these groups crucial.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Catalysts Yield/Purity Notes
Halogenated precursor synthesis Monobromination of 2-chlorobenzoic acid NBS, sulfuric acid, sodium sulfide/sulfite ~85%, >99.5% purity High regioselectivity, low impurities
Nitro alcohol formation Nitroaldol (Henry) reaction 5-bromo-2-chlorobenzaldehyde, nitromethane, base Moderate to high Forms nitro alcohol intermediate
Nitro group reduction Catalytic hydrogenation H2 gas, Pd/C catalyst High Mild conditions, preserves halogens
Enantiomeric resolution Chiral resolution or asymmetric synthesis Chiral catalysts or chromatographic methods Variable Essential for (S)-enantiomer purity

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, while the bromine and chlorine atoms enhance the compound’s affinity and specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Halogen-Substituted Phenyl Ethanolamine Derivatives

The following compounds share the (S)-2-amino-2-(substituted phenyl)ethanol backbone but differ in halogen substituents and positions:

Compound Name Molecular Formula Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Features/Data
(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol C₈H₉BrClNO 5-Br, 2-Cl 265.52 Electron-withdrawing halogens may enhance binding to hydrophobic pockets.
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride C₉H₁₃ClFNO 3-F, 2-CH₃ 229.66 Methyl group introduces steric bulk; fluorine’s electronegativity affects polarity.
(S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride C₈H₁₀Cl₂FNO 3-Cl, 4-F 266.08 Ortho- and para-halogens may influence π-stacking or dipole interactions.

Key Observations :

  • Substituent Position : The 5-bromo-2-chloro configuration in the target compound provides a unique steric and electronic profile compared to 3-fluoro-2-methyl or 3-chloro-4-fluoro analogs. Bromine’s larger atomic radius may enhance hydrophobic interactions, while chlorine at the ortho position could restrict rotational freedom .

Amino Acid Derivatives with Halogenated Benzyl Groups

Compounds such as (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid () share the amino-phenyl motif but feature distinct backbones and substituents:

Compound Name IC₅₀ (Collagenase Inhibition) Substituents (Benzyl Group) Key Interactions (Docking Analysis)
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 1.48 mM 2,4-diCl Hydrogen bond with Gln215 (2.202 Å); π–π interaction with Tyr201 (4.127 Å).
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid 1.31 mM 2,6-diCl Shorter hydrogen bond (1.961 Å); π–π interaction at 4.249 Å.

Comparison with Target Compound :

  • Backbone Flexibility: The pent-4-ynoic acid backbone in these analogs introduces rigidity and conjugated triple bonds, contrasting with the ethanol moiety in the target compound, which may confer greater conformational flexibility.
  • Substituent Effects: The 2,4- vs. 2,6-dichloro configurations in these analogs demonstrate that even minor positional changes reduce IC₅₀ by ~11%, suggesting that substituent orientation critically impacts binding affinity . By analogy, the 5-bromo-2-chloro arrangement in the target compound may optimize interactions with larger binding pockets due to bromine’s size.

Functional Implications of Structural Variations

  • Steric Hindrance : The 2-chloro substituent may impose steric constraints, limiting rotational freedom compared to analogs with substituents at meta or para positions .
  • Solubility and Bioavailability: The hydrophilic ethanol group in the target compound could improve solubility relative to the carboxylic acid derivatives in , though bromine’s hydrophobicity may offset this advantage.

Biological Activity

(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol, a chiral compound with the molecular formula C₈H₉BrClN₁O, has garnered attention in medicinal chemistry due to its potential biological activities. The compound features an amino group and a hydroxyl group attached to a carbon chain, along with a halogenated phenyl ring, which may influence its pharmacological properties.

  • Molecular Weight : Approximately 232.52 g/mol
  • Structure : Contains an amino group (NH2-NH_2), hydroxyl group (OH-OH), and halogen substituents (bromine and chlorine) on the aromatic ring.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's chiral nature enables selective binding, potentially modulating the activity of neurotransmitter systems and influencing biochemical pathways. For instance, it may inhibit the reuptake of neurotransmitters, suggesting possible antidepressant effects.

Biological Activity Overview

The compound has been investigated for various biological activities:

  • Antimicrobial Activity : Initial studies suggest that it may exhibit activity against certain bacterial strains. Its structural similarity to known antimicrobial agents indicates potential efficacy in treating infections .
  • Anticancer Properties : Research indicates that derivatives of this compound may possess anticancer activity by interacting with specific cancer cell pathways .

Antimicrobial Activity

A study evaluated the antimicrobial properties of several compounds similar to this compound. The findings indicated that compounds with similar halogen substitutions showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The presence of halogens significantly influenced their activity profiles .

Anticancer Activity

In vitro studies have demonstrated that this compound derivatives can inhibit the growth of cancer cells. For example, one derivative exhibited an IC50 value of 12 μM against a specific cancer cell line, indicating moderate potency. Further investigations are required to elucidate the precise mechanisms involved in this activity .

Comparative Analysis with Similar Compounds

Compound NameKey Features
(R)-2-amino-2-(5-bromo-2-chlorophenyl)ethanolExhibits similar structural characteristics but different stereochemistry.
2-amino-2-(4-bromophenyl)ethanolLacks chlorine substitution; used in related biological studies.
5-bromo-2-chloroanilineSimilar structure; studied for its biological properties in various assays.

The unique substitution pattern on the aromatic ring of this compound enhances its potential efficacy compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for (S)-2-amino-2-(5-bromo-2-chlorophenyl)ethanol?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For analogs like (S)-2-amino-2-(4-chlorophenyl)ethanol, reductive amination of ketones using sodium cyanoborohydride or hydrogenation with Pd/C catalysts is common . For brominated analogs, halogenation steps (e.g., bromine substitution via electrophilic aromatic substitution) are critical. Purification often employs recrystallization or chromatography, with chiral HPLC used to confirm enantiomeric purity .

Q. How can the enantiomeric purity of this compound be validated?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) is standard for separating enantiomers. X-ray crystallography (using programs like SHELXL) provides definitive structural confirmation . Polarimetry or circular dichroism (CD) spectroscopy may supplement these methods, with comparisons to known optical rotations of analogs (e.g., [α]D = +15° for (S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H/13C NMR identifies substituents (e.g., aromatic protons at δ 7.2–7.8 ppm for bromo/chloro groups) and confirms stereochemistry via coupling constants (e.g., J = 6.5 Hz for vicinal protons in ethanolamine) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C8H10BrClNO: calc. 268.96, found 268.95) .
  • Elemental Analysis : Validates purity (>98%) by matching C, H, N percentages to theoretical values .

Advanced Research Questions

Q. How do halogen substituents (Br/Cl) influence the biological activity of this compound?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) and IC50 assays reveal that bromine enhances steric bulk and electron-withdrawing effects, improving binding to targets like collagenase. For example, (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid shows IC50 = 12 µM, while brominated analogs exhibit lower ΔG values (–6.5 kcal/mol vs. –6.4 kcal/mol for chloro derivatives) . Replace bromine with smaller halogens (e.g., F) to study steric tolerance .

Q. How can contradictory solubility data for halogenated ethanolamine derivatives be resolved?

  • Methodological Answer : Contradictions arise from solvent polarity and salt formation. For instance, hydrochloride salts (e.g., (S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol HCl) show higher aqueous solubility (>50 mg/mL) than free bases (<10 mg/mL). Use Hansen solubility parameters (HSPiP software) to predict solubility in non-polar solvents (e.g., DCM) versus polar solvents (e.g., ethanol) .

Q. What strategies optimize yield in asymmetric synthesis of this compound?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce enantioselectivity (>90% ee) .
  • Catalytic Hydrogenation : Pd/C or Ru-BINAP catalysts achieve >95% conversion under 50 psi H2 .
  • Kinetic Resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica Lipase B) separates enantiomers with 80–85% efficiency .

Key Notes

  • Avoid commercial sources like BenchChem; prioritize peer-reviewed synthesis protocols .
  • For unresolved contradictions (e.g., solubility), replicate experiments under standardized conditions (pH 7.4 PBS buffer) .
  • Structural analogs (e.g., 5-bromo-pyridinyl derivatives) provide insights into reactivity and steric effects .

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